N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-25-12-21(30-13-14-2-4-15(23)5-3-14)18(26)11-17(25)22(27)24-16-6-7-19-20(10-16)29-9-8-28-19/h2-7,10-12H,8-9,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHQBSSGQFCXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, is primarily used as an immunomodulator
Mode of Action
This could involve enhancing or suppressing the immune response depending on the context.
Biochemical Pathways
Given its role as an immunomodulator, it is reasonable to infer that it may influence pathways related to immune response, such as cytokine production, cell proliferation, or apoptosis.
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C20H20N2O4
- Molecular Weight : 352.38 g/mol
- CAS Number : 499103-68-3
The structure includes a dihydrobenzo[dioxin] moiety and a dihydropyridine ring, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit activities through several mechanisms:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which may contribute to cardiovascular effects.
- Antioxidant Activity : The presence of the dioxin moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
1. Anticancer Activity
Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
These results indicate significant potency in inhibiting cell growth.
2. Cardiovascular Effects
As a calcium channel blocker, this compound may help in managing hypertension and other cardiovascular conditions. Comparative studies with standard medications have shown promising results in reducing blood pressure in animal models.
Case Study 1: In Vivo Efficacy
In a study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups treated with placebo. The mechanism was attributed to vasodilation mediated by calcium channel blockade.
Case Study 2: Antioxidant Properties
A separate investigation evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it scavenged free radicals effectively, suggesting potential protective effects against oxidative damage in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound is compared to structurally related molecules from the evidence, focusing on core heterocycles, substituents, and physicochemical properties. Key comparisons include:
*Molecular weight calculated based on formula C₂₂H₁₈FN₂O₅.
Key Observations:
Core Heterocycles :
- The target’s 1,4-dihydropyridine core differs from oxadiazole (), pyrrolidine-thiazole (), and imidazo-pyridine () systems. Dihydropyridines are redox-active and often used in calcium channel blockers, while oxadiazoles are rigid, planar structures favored in PARP inhibitors .
Substituent Effects: The 4-fluorobenzyloxy group in the target compound contrasts with bulkier substituents like trifluoromethylbiphenyl (3.6) or pyridinylphenyl (3.10). Fluorine’s small size and lipophilicity may reduce steric hindrance while improving membrane permeability .
The target’s melting point is unreported but may vary due to its flexible benzodioxin and fluorobenzyl groups.
Biological Relevance :
- Oxadiazole-based compounds () demonstrate PARP inhibition, suggesting the target’s carboxamide and benzodioxin groups could align with similar mechanisms .
- Thiazole-containing analogs () may target kinases or inflammatory pathways, highlighting structural versatility in drug design .
Research Implications
The target compound’s unique combination of dihydropyridine, benzodioxin, and fluorobenzyl groups positions it as a candidate for further evaluation in enzyme inhibition or receptor modulation studies. Comparative data underscore the importance of substituent selection in tuning solubility, stability, and target affinity. Future work should prioritize synthesizing the target compound and benchmarking its activity against existing analogs, particularly focusing on PARP or kinase assays .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of structurally similar dihydropyridine derivatives often involves multi-step reactions, including condensation of substituted benzyloxy precursors with dihydrobenzo[dioxin] amines. For example, outlines a general procedure for N-acylation using trifluoromethanesulfonate intermediates under inert conditions. Optimization can employ Design of Experiments (DoE) methodologies, as highlighted in , to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify statistically significant factors affecting yield. Reaction progress should be monitored via HPLC (as in ) to ensure purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming its purity?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent positions (e.g., fluorine atoms on the benzyl group, methyl group on the pyridine ring). Chemical shifts for aromatic protons in dihydrobenzo[dioxin] systems typically appear between δ 6.5–7.5 ppm ().
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group, C-F stretches at 1100–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z values, as in ). Purity should be assessed via HPLC with UV detection (≥95% purity threshold, as per ) .
Advanced Research Questions
Q. How can computational modeling be used to predict the compound’s binding affinity to target proteins, and what are the limitations of these methods?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the compound’s fluorobenzyl and dihydropyridine moieties and active sites of enzymes (e.g., kinases, oxidoreductases). emphasizes integrating computational predictions with experimental validation (e.g., surface plasmon resonance) to address limitations like solvent effects or conformational flexibility. For reliable results, use high-level basis sets (e.g., B3LYP/6-311+G(d,p)) and validate force field parameters .
Q. What strategies are recommended to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line variability, solvent interference). Follow these steps:
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions ( ).
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity (refer to ’s purity protocols).
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. luminescence-based assays). Statistical tools like ANOVA can identify outliers ( ) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) to the benzyloxy moiety to reduce oxidative metabolism ().
- Isosteric Replacement : Replace the methyl group on the pyridine ring with trifluoromethyl to enhance steric hindrance ( ).
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) to track metabolic degradation pathways (e.g., CYP450-mediated oxidation). LC-MS/MS quantifies metabolites () .
Q. What experimental approaches are suitable for assessing the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Plasma Stability : Incubate the compound in plasma (37°C, pH 7.4) and measure degradation via LC-MS ( ).
- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER).
- In Vivo Studies : Administer the compound to rodents (IV and oral routes) and calculate bioavailability (AUC₀–24) using non-compartmental analysis (Phoenix WinNonlin). ’s feedback loop between computational predictions and experimental data can refine dosing regimens .
Methodological Notes
- Synthetic Challenges : The 4-fluorobenzyl ether linkage may require protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) to prevent side reactions ().
- Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by documenting reaction conditions in machine-readable formats ().
- Safety Considerations : Follow precautionary statements (e.g., P201, P202 in ) for handling fluorinated compounds to mitigate health/environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
